2-Oxa-6-azaspiro[3.5]nonane hemioxalate CAS number 1523618-13-4
2-Oxa-6-azaspiro[3.5]nonane hemioxalate CAS number 1523618-13-4
An In-Depth Technical Guide to 2-Oxa-6-azaspiro[3.5]nonane Hemioxalate (CAS Number 1523618-13-4)
Abstract
This technical guide provides a comprehensive overview of 2-Oxa-6-azaspiro[3.5]nonane hemioxalate, a notable spirocyclic scaffold with significant potential in medicinal chemistry and drug development. Spirocyclic systems, which contain two rings connected by a single common atom, are of increasing interest due to their inherent three-dimensionality, which can lead to improved pharmacological properties.[1] This guide will delve into the synthesis of the core 2-Oxa-6-azaspiro[3.5]nonane scaffold, the rationale and methodology for the formation of its hemioxalate salt, detailed protocols for its characterization, and a discussion of its potential applications in modern drug discovery. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this unique molecular architecture.
Introduction to Spirocyclic Scaffolds in Drug Discovery
Spirocyclic scaffolds have emerged as a compelling class of building blocks in medicinal chemistry. Their rigid, three-dimensional structures offer a distinct advantage over traditional flat, aromatic systems by enabling more precise spatial orientation of functional groups.[1] This can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of an oxetane ring, a four-membered cyclic ether, into a spirocyclic system, as seen in 2-Oxa-6-azaspiro[3.5]nonane, can further improve physicochemical properties such as aqueous solubility and metabolic stability, while reducing lipophilicity.[2][3] These attributes are highly desirable in the development of novel therapeutics.
The subject of this guide, 2-Oxa-6-azaspiro[3.5]nonane hemioxalate, is the salt form of the parent amine, 2-Oxa-6-azaspiro[3.5]nonane. The formation of a salt is a critical step in drug development, often employed to improve the stability, solubility, and bioavailability of an active pharmaceutical ingredient (API). The hemioxalate designation indicates a 2:1 stoichiometric ratio of the amine to oxalic acid.[4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate. While specific experimental data for 2-Oxa-6-azaspiro[3.5]nonane hemioxalate is not extensively published, the properties can be inferred from the parent compound and the nature of the hemioxalate salt.
| Property | 2-Oxa-6-azaspiro[3.5]nonane (Parent) | 2-Oxa-6-azaspiro[3.5]nonane Hemioxalate | Rationale for Change |
| CAS Number | 1046153-20-1[5] | 1523618-13-4[6] | Different chemical entities. |
| Molecular Formula | C7H13NO[5] | C16H28N2O6[4] | 2 molecules of parent + 1 oxalic acid. |
| Molecular Weight | 127.18 g/mol [5] | 344.40 g/mol [4] | Combined mass of the components. |
| Appearance | Colorless liquid[5] | Expected to be a solid[4] | Salt formation typically yields crystalline solids. |
| pKa (Predicted) | 10.73 ± 0.20[5] | Not applicable | The amine is protonated in the salt form. |
| Solubility | Moderate | Expected to have higher aqueous solubility | Salt formation generally improves aqueous solubility. |
Synthesis and Purification
The synthesis of 2-Oxa-6-azaspiro[3.5]nonane hemioxalate can be conceptualized as a two-stage process: the synthesis of the parent spirocyclic amine, followed by the formation of the hemioxalate salt.
Synthesis of 2-Oxa-6-azaspiro[3.5]nonane
Caption: Retrosynthetic analysis of 2-Oxa-6-azaspiro[3.5]nonane.
A forward synthesis could involve the reaction of a suitable piperidine derivative with a dielectrophile to form the oxetane ring, or conversely, the cyclization of an oxetane derivative bearing a nitrogen-containing side chain.
Hemioxalate Salt Formation
The formation of an oxalate salt is a common strategy for the purification and stabilization of basic amine compounds. The hemioxalate stoichiometry is achieved by reacting two equivalents of the amine with one equivalent of oxalic acid.
Experimental Protocol: Hemioxalate Salt Formation
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Dissolution: Dissolve one equivalent of 2-Oxa-6-azaspiro[3.5]nonane in a suitable organic solvent such as isopropanol (IPA) or ethanol.
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Acid Addition: In a separate vessel, dissolve 0.5 equivalents of anhydrous oxalic acid in the same solvent, warming gently if necessary.
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Precipitation: Add the oxalic acid solution dropwise to the stirred amine solution at room temperature. A precipitate should form upon addition.
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Crystallization: If no precipitate forms immediately, the solution can be cooled in an ice bath or a non-polar solvent like diethyl ether can be added to induce precipitation.[3]
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Isolation: Collect the resulting solid by vacuum filtration.
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Washing: Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials.
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Drying: Dry the solid under vacuum to a constant weight.
Caption: Workflow for the formation of 2-Oxa-6-azaspiro[3.5]nonane hemioxalate.
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized hemioxalate salt. A combination of spectroscopic and analytical techniques should be employed.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of stoichiometry | Signals corresponding to the protons of the spirocycle. Integration should confirm the 2:1 ratio of the amine to the oxalate counterion. |
| ¹³C NMR | Carbon skeleton confirmation | Resonances for all unique carbon atoms in the spirocycle and a characteristic signal for the carboxylate carbon of the oxalate. |
| FT-IR Spectroscopy | Functional group identification | Broad N-H stretching bands indicative of the ammonium salt, C-O stretching of the oxetane, and strong C=O stretching of the oxalate.[1] |
| Mass Spectrometry (MS) | Molecular weight determination | The mass spectrum should show the molecular ion peak for the free base (2-Oxa-6-azaspiro[3.5]nonane) after in-source dissociation of the salt. |
| Elemental Analysis | Determination of elemental composition | The percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for the C16H28N2O6 formula. |
| X-ray Crystallography | Definitive 3D structure determination | Provides the precise arrangement of atoms in the crystal lattice, confirming the spirocyclic structure and the ionic interaction with the oxalate.[9] |
Applications in Drug Development
The 2-Oxa-6-azaspiro[3.5]nonane scaffold is a promising building block for the design of novel therapeutic agents across various disease areas. Its inherent properties make it a valuable bioisostere for other cyclic amines, such as piperidine and morpholine, which are prevalent in many approved drugs.
Bioisosteric Replacement
The replacement of common motifs like morpholine with spirocyclic oxetanes can lead to significant improvements in a drug candidate's profile.[2] The rigid nature of the spirocycle can pre-organize the molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects.
Caption: Benefits of bioisosteric replacement with spirocyclic oxetanes.
Potential Therapeutic Areas
While specific biological activity for 2-Oxa-6-azaspiro[3.5]nonane is not yet widely reported, related spirocyclic compounds have shown promise in a variety of therapeutic areas, including:
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Oncology: The unique 3D structures can be exploited to target protein-protein interactions or the active sites of kinases.
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Infectious Diseases: The scaffold can be incorporated into novel antibiotics, as demonstrated by the development of TBI-223, which contains a 2-oxa-6-azaspiro[3.3]heptane moiety.[10]
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Central Nervous System (CNS) Disorders: The ability to modulate physicochemical properties can be advantageous for designing drugs that need to cross the blood-brain barrier.
Conclusion
2-Oxa-6-azaspiro[3.5]nonane hemioxalate represents a valuable and under-explored chemical entity for drug discovery and development. Its spirocyclic oxetane core offers a unique combination of three-dimensionality, improved physicochemical properties, and synthetic tractability. The hemioxalate salt form provides a stable and potentially more soluble version of the parent amine, making it well-suited for use in early-stage research and development. This guide has provided a framework for the synthesis, characterization, and potential applications of this compound, with the aim of facilitating its adoption by the scientific community in the quest for novel and improved therapeutics.
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